N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide
Description
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a substituted ethyl chain bearing a 2,3-dihydroindole and a furan moiety. The compound’s indole and furan substituents may confer unique pharmacokinetic or target-binding properties compared to conventional benzoylurea insecticides.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXZLRFMBFQPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting 2,6-difluorobenzoyl chloride with an amine under basic conditions.
Coupling Reactions: The final step involves coupling the indole and furan moieties with the benzamide group through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies for the treatment of various diseases.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares its 2,6-difluorobenzamide backbone with several commercially deployed IGRs, including teflubenzuron, chlorfluazuron, hexaflumuron, and novaluron. Below is a comparative analysis based on structural features, physicochemical properties, and reported applications:
Table 1: Structural and Functional Comparison of 2,6-Difluorobenzamide Derivatives
*LogP values estimated using fragment-based methods.
Key Observations:
Structural Diversity: The target compound’s indole and furan substituents distinguish it from halogenated aryl groups in teflubenzuron or hexaflumuron. These heterocycles may enhance π-π stacking interactions or improve solubility compared to heavily halogenated analogs . In contrast, rigid aryl-urea linkages in teflubenzuron or novaluron may favor target-site rigidity.
Physicochemical Properties: The predicted LogP (~3.8) of the target compound is lower than that of teflubenzuron (~4.5) or novaluron (~5.2), suggesting reduced lipophilicity. This could translate to improved water solubility and environmental mobility, a critical factor in agrochemical design.
Biological Activity: While the target compound’s exact activity is unconfirmed, its structural analogs exhibit potent IGR effects. For example, hexaflumuron is widely used in termite control due to its persistence, while novaluron targets lepidopteran pests via oral or contact activity . The indole moiety in the target compound may mimic tryptophan residues in chitin synthase, offering a novel binding mechanism.
Synthetic Feasibility :
- The indole and furan groups in the target compound may complicate synthesis compared to simpler halogenated derivatives. However, these groups could reduce metabolic degradation, extending residual activity in field applications.
Research Implications and Limitations
The absence of direct bioactivity data for the target compound necessitates further empirical validation, including:
- Enzymatic Assays : Testing chitin synthase inhibition potency relative to teflubenzuron or hexaflumuron.
- Field Trials : Evaluating efficacy against pest species and environmental stability.
- Structural Studies : Employing crystallographic tools (e.g., SHELXL ) to resolve binding modes.
Critical Knowledge Gaps:
- Metabolic pathways and toxicity profiles of the indole-furan substituents.
- Impact of the ethyl linker on bioavailability and resistance development.
Biological Activity
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an in-depth overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a combination of indole, furan, and difluorobenzamide moieties. Its chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Indole Synthesis : The indole moiety can be synthesized through Fischer indole synthesis.
- Furan Introduction : The furan ring is introduced via cyclization reactions involving furfural.
- Benzamide Formation : The final step includes the formation of the difluorobenzamide structure through acylation reactions.
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially affecting signal transduction pathways.
Anticancer Properties
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer activity. For instance, research on similar compounds has shown their ability to inhibit cell proliferation in various cancer cell lines.
| Compound | IC50 Value (μM) | Target |
|---|---|---|
| F8-B22 | 1.55 | SARS-CoV-2 M pro |
| I-8 | Moderate to High | RET Kinase |
These findings suggest that this compound could possess similar properties due to its structural characteristics.
Neuroprotective Effects
The indole and furan components are known for their neuroprotective effects. Studies have demonstrated that compounds with these moieties can reduce oxidative stress and inflammation in neuronal cells.
Case Studies
- Inhibition of DHFR : A related study explored how certain benzamide derivatives reduce dihydrofolate reductase (DHFR) activity by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to decreased cellular NADPH levels. This mechanism suggests a potential pathway for the therapeutic application of this compound in cancer treatment .
- COVID-19 Research : Compounds structurally similar to this compound have been identified as inhibitors of SARS-CoV-2 main protease (M pro). These findings underscore the potential antiviral applications of such derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
